molecular formula C₁₉H₁₈O₆ B1147214 2-Deoxy-3,5-di-O-benzoylribofuranose CAS No. 112137-63-0

2-Deoxy-3,5-di-O-benzoylribofuranose

Cat. No.: B1147214
CAS No.: 112137-63-0
M. Wt: 342.34
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Description

2-Deoxy-3,5-di-O-benzoylribofuranose is an organic compound with the molecular formula C19H18O6. It is derived from ribose, a sugar molecule, by replacing two hydroxyl groups with benzoyl groups. This compound is a crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .

Preparation Methods

2-Deoxy-3,5-di-O-benzoylribofuranose is typically synthesized through chemical methods. The synthesis process generally involves the following steps:

Chemical Reactions Analysis

2-Deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives by adding hydrogen atoms.

    Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Deoxy-3,5-di-O-benzoylribofuranose has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study the structure and function of nucleosides and nucleotides.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

    Industrial Applications: It is utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

2-Deoxy-3,5-di-O-benzoylribofuranose can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Deoxy-3,5-di-O-benzoylribofuranose is a significant compound in biochemical research, particularly for its role as a nucleoside analog. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields such as medicine and molecular biology.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈O₆
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 112137-63-0

The compound features two benzoyl groups attached to the ribofuranose structure, enhancing its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base like pyridine.
  • Deprotection : Selective deprotection of the 2-position hydroxyl group yields the final product.

This multi-step process can be optimized for higher yields in industrial applications.

This compound functions primarily as a nucleoside analog. Its incorporation into nucleic acids can disrupt normal cellular processes, particularly in viral replication and cancer cell proliferation. The benzoyl groups enhance the compound's interaction with enzymes involved in nucleic acid synthesis, which can lead to:

  • Inhibition of Viral Polymerases : Prevents the synthesis of viral DNA/RNA.
  • Interference with Cancer Cell Proliferation : Alters the replication process in cancer cells.

Case Studies and Research Findings

  • Antiviral Activity : Studies have shown that nucleoside analogs similar to this compound exhibit significant antiviral properties against various viruses by inhibiting their polymerases .
  • Anticancer Applications : Research indicates that compounds like this compound can effectively inhibit the growth of certain cancer cell lines by interfering with DNA synthesis .
  • Fluorescent Probes : Variants of this compound have been developed as fluorescent probes for studying ATP binding sites in proteins, showcasing its versatility in biochemical research .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundTwo benzoyl groups on ribofuranoseNucleoside analog with antiviral and anticancer properties
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranoseMethoxy group instead of hydroxylSimilar applications but altered reactivity
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranoseAcetyl group additionUsed in drug development with different reactivity

Applications

The biological activity of this compound makes it valuable across several domains:

  • Medicinal Chemistry : Utilized as a building block for developing antiviral and anticancer drugs.
  • Molecular Biology : Employed in studies involving nucleoside interactions and enzyme kinetics.
  • Industrial Applications : Its derivatives are used in the production of fine chemicals and pharmaceuticals.

Properties

IUPAC Name

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCFUIMCQPPMTA-AQFXKWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747486
Record name (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112137-63-0
Record name (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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